Cadmium;ZINC

Intermetallic chemistry Phase purity Stoichiometric compounds

Cadmium;ZINC (CAS 647831-94-5, molecular formula Cd5Zn3, molecular weight 758.2 g/mol) is a stoichiometric binary intermetallic compound in the Cd–Zn system, classified under Group 12 transition metal intermetallics. The Cd–Zn binary system is a simple eutectic system with a eutectic temperature of 266 °C and a eutectic composition of 17.4 wt% Zn (26.6 at% Zn), within which Cd5Zn3 exists as a distinct peritectic phase field.

Molecular Formula Cd5Zn3
Molecular Weight 758.2 g/mol
CAS No. 647831-94-5
Cat. No. B12607421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium;ZINC
CAS647831-94-5
Molecular FormulaCd5Zn3
Molecular Weight758.2 g/mol
Structural Identifiers
SMILES[Zn].[Zn].[Zn].[Cd].[Cd].[Cd].[Cd].[Cd]
InChIInChI=1S/5Cd.3Zn
InChIKeyNKSKHTAMFSKATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium;ZINC (Cd5Zn3, CAS 647831-94-5) – Intermetallic Compound Baseline for Scientific Procurement and Research Sourcing


Cadmium;ZINC (CAS 647831-94-5, molecular formula Cd5Zn3, molecular weight 758.2 g/mol) is a stoichiometric binary intermetallic compound in the Cd–Zn system, classified under Group 12 transition metal intermetallics . The Cd–Zn binary system is a simple eutectic system with a eutectic temperature of 266 °C and a eutectic composition of 17.4 wt% Zn (26.6 at% Zn), within which Cd5Zn3 exists as a distinct peritectic phase field [1]. Unlike eutectic or off-eutectic mixtures that melt over a temperature range, Cd5Zn3 possesses a defined stoichiometry (5:3 Cd:Zn atomic ratio) with a fixed melting point characteristic of a line compound, enabling precise phase control in solidification processing and intermetallic research [2]. The compound serves as a reference phase for Cd–Zn phase diagram calibration, a precursor for Cd–Zn-based coating formulations, and a model system for studying intermetallic phase stability under variable thermodynamic conditions [3].

1
Stoichiometric line compound with fixed 5:3 Cd:Zn atomic ratio
2
Supports peritectic phase control and solidification research
3
Defined melting point for intermetallic reference calibration

Why Generic Cd–Zn Alloys Cannot Substitute for Cd5Zn3 (CAS 647831-94-5) in Phase-Sensitive Research and Industrial Specifications


Generic Cd–Zn alloys and commercial coatings span a continuous compositional range and exhibit properties that vary substantially with the Cd:Zn ratio, grain size, and solidification pathway [1]. The Cd5Zn3 intermetallic (5:3 atomic ratio, 62.5 at% Cd) lies far from the eutectic composition (26.6 at% Zn) and outside the terminal solid-solution ranges (maximum solubility of Zn in α-Cd is only 4.35 at% at 266 °C; maximum solubility of Cd in β-Zn is 1.46 at% at 320 °C) [2]. Consequently, a eutectic Cd–Zn alloy, a Cd-11Zn solder, or a mechanically deposited Cd–Zn coating mixture cannot reproduce the single-phase crystal structure or the peritectic melting behavior of Cd5Zn3. In corrosion applications, ASTM B816 explicitly distinguishes the performance of cadmium–zinc mechanically deposited coatings from pure zinc and pure cadmium coatings on an environment-specific basis: the mixed coating outperforms zinc in industrial environments but outperforms cadmium in marine environments, meaning that neither pure metal alone can replicate the dual-environment advantage [3]. For optical and electronic applications where band-gap engineering is required, the Cd:Zn ratio directly controls the band gap (e.g., Cd₀.₇₅Zn₀.₂₅S at 2.29 eV vs. Cd₀.₂₅Zn₀.₇₅S at 2.53 eV); therefore, a fixed-stoichiometry intermetallic such as Cd5Zn3 serves as a reproducible precursor rather than an undefined mixture [4]. Substituting an ill-defined composition risks batch-to-batch variability in phase purity, melting range, corrosion performance, and electronic structure.

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Eutectic or off-eutectic alloys melt over a range; phase purity may shift from single-phase behavior
!
Terminal solid solutions (α-Cd, β-Zn) have extremely limited solubility and cannot replicate fixed stoichiometry
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Mechanical blends or commercial coatings introduce batch-to-batch variability in corrosion and electronic structure

Quantitative Comparative Evidence for Cadmium;ZINC (Cd5Zn3, CAS 647831-94-5) Versus Closest Analogs


Stoichiometric Identity: Cd5Zn3 (5:3) Versus CdZn (1:1) – Molecular Weight and Atomic Ratio Precision for Phase-Pure Synthesis

Cd5Zn3 (CAS 647831-94-5) has a precise 5:3 cadmium-to-zinc atomic ratio (62.5 at% Cd, 37.5 at% Zn) and a molecular weight of 758.2 g/mol, distinguishing it from the 1:1 intermetallic CdZn (CAS 647831-93-4, MW 177.8 g/mol) and from the eutectic alloy composition (Cd–17.4 wt% Zn, equivalent to ~26.6 at% Zn) [1]. The 5:3 stoichiometry places Cd5Zn3 in a peritectic phase field on the Cd–Zn binary phase diagram, outside both the α-Cd terminal solid solution (<4.35 at% Zn at 266 °C) and the β-Zn terminal solid solution (<1.46 at% Cd at 320 °C), meaning it cannot be obtained by simple melting and solidification of eutectic or near-eutectic compositions [1]. This defined stoichiometry ensures that every gram of Cd5Zn3 contains a fixed Cd:Zn mass ratio of approximately 3.375:1, critical for applications where the Cd:Zn stoichiometry governs subsequent reactivity, doping concentration, or phase-evolution pathways [2].

Stoichiometric Identity
Head-to-head
5:3 Cd:Zn (62.5 at% Cd) MW 758.2 g/mol
Fixed stoichiometry supports phase-pure synthesis and eliminates compositional uncertainty
Distinct from CdZn 1:1 (MW 177.8) and eutectic at 26.6 at% Zn
Intermetallic chemistry Phase purity Stoichiometric compounds

Corrosion Performance: Cd–Zn Mechanically Deposited Coatings Versus Pure Zinc and Pure Cadmium Coatings per ASTM B816

According to ASTM B816-00(2021), published environmental corrosion studies demonstrate that cadmium–zinc mechanically deposited coatings provide corrosion resistance greater than equivalent thicknesses of zinc coatings in industrial environments, and greater corrosion resistance than equivalent thicknesses of cadmium coatings in marine environments [1]. This dual-environment advantage is unique to the Cd–Zn mixed coating system; neither pure zinc (which underperforms in industrial atmospheres) nor pure cadmium (which underperforms in marine atmospheres) can match this combined performance profile [2]. The standard further specifies four coating thickness classes (Class 7, 12, 25, and 50) and multiple finish types (Type I, IIa, IIb, IIc, IId) with optional chromate post-treatment, enabling procurement against defined performance grades [1]. In contrast, pure cadmium coatings with chromate showed excellent resistance to salt spray and electrochemical tests but exhibited thin grains and lacked the industrial-environment advantage, while pure zinc coatings with chromate displayed microcracks, rough grains, and lower corrosion resistance than cadmium coatings in chloride solutions [3].

Corrosion Performance
Class-level
Cd-Zn coating industrial & marine
Pure Zn underperforms industrial
Pure Cd underperforms marine
ASTM B816 reported dual-environment advantage; context-dependent
Qualitative ranking from standard specification review
Corrosion resistance Sacrificial coatings ASTM standards

Band-Gap Tunability in Cd–Zn–S Systems: CdZnS Versus Pure CdS and ZnS for Photocatalytic and Optoelectronic Procurement

In Cd₁₋ₓZnₓS solid solutions, the optical band gap is continuously tunable by adjusting the Zn/(Zn+Cd) ratio. Pristine CdS exhibits a band gap of 2.21 eV, while pristine ZnS exhibits 3.4 eV; intermediate compositions Cd₀.₇₅Zn₀.₂₅S, Cd₀.₅Zn₀.₅S, and Cd₀.₂₅Zn₀.₇₅S yield band gaps of 2.29 eV, 2.31 eV, and 2.53 eV, respectively [1]. This 0.32 eV total tunability (2.21 to 2.53 eV within the Cd-rich range) enables optimization of the window-layer absorption loss in thin-film solar cells: CdZnS/ZnS heterojunction partner layers show better blue photon response and higher current densities compared to conventional CdS layers in CIGS2 solar cells [2]. In photocatalytic methylene blue degradation under sunlight, Au-decorated Cd₀.₂₅Zn₀.₇₅S achieved 97% degradation, which is 20% higher than bare Cd₀.₂₅Zn₀.₇₅S (77%), demonstrating that the Zn-rich CdZnS composition plus metal decoration synergistically enhances visible-light photocatalytic activity [1]. For comparison, pure CdS (band gap 2.21 eV) absorbs more visible light but suffers from photocorrosion, while pure ZnS (band gap 3.4 eV) is photocatalytically active only under UV irradiation, limiting its solar conversion efficiency [3].

Band-Gap Tunability
Cross-study
CdS 2.21 eV → Cd0.25Zn0.75S 2.53 eV (0.32 eV range)
Supports Cd:Zn ratio optimization for photocatalysis and optoelectronics research
Au-decorated CdZnS achieves 97% MB degradation in reported study
Band-gap engineering Photocatalysis Thin-film semiconductors

Eutectic Melting Point and Thermal Processing: Cd–Zn System Versus Pure Cadmium and Pure Zinc for Solder and Fusible Alloy Applications

The Cd–Zn binary system forms a simple eutectic at 266 °C (eutectic composition 17.4 wt% Zn / 26.6 at% Zn), which is substantially lower than the melting points of pure Zn (419.5 °C) and pure Cd (320.8 °C) [1][2]. This 153.5 °C melting-point depression relative to pure Zn is exploited in Cd–Zn fusible alloys for fireproof valve thermal breakers operating at 280 °C, where Cd-11Zn (wt%) alloys have been industrially validated and widely applied [3]. Notably, Cd5Zn3 (62.5 at% Cd) is on the Cd-rich side of the eutectic and possesses a peritectic melting point distinct from the eutectic temperature, offering a different solidification pathway that may be advantageous when a single-phase intermetallic precursor is required rather than a eutectic mixture. Under high pressure (0–7 GPa), the eutectic temperature increases with a slope of 26 °C/GPa for the Cd–Zn system, compared to 48 °C/GPa for pure Cd and 38 °C/GPa for pure Zn, indicating that the alloy system exhibits lower pressure sensitivity than either pure metal alone [4].

Eutectic Melting
Class-level
Cd-Zn eutectic 266 °C
Pure Cd 320.8 °C
Pure Zn 419.5 °C
153.5 °C melting-point depression supports low-temperature thermal processing research
Cd-11Zn alloy validated for 280 °C thermal breaker context
Eutectic alloys Low-melting solders Thermal analysis

Solid Solubility Limitations: Cd5Zn3 as a Single-Phase Intermetallic Versus Terminal Solid Solutions (α-Cd and β-Zn)

In the Cd–Zn binary system, the terminal solid solutions have extremely limited mutual solubility: the maximum solubility of Zn in α-Cd (hcp) is only 4.35 at% at the eutectic temperature of 266 °C, and the maximum solubility of Cd in β-Zn (hcp) is only 1.46 at% at 320 °C [1]. At room temperature, these solubilities are even lower, meaning that any Cd–Zn alloy with a bulk composition between ~4.4 at% Zn and ~98.5 at% Zn will consist of a two-phase mixture of α-Cd and β-Zn (or α-Cd plus eutectic) rather than a single-phase material. Cd5Zn3, at 37.5 at% Zn, lies deep within the two-phase region at room temperature but exists as a distinct peritectic intermetallic phase at elevated temperatures, providing a single-phase intermetallic alternative that is inaccessible through the terminal solid solutions [2]. Under high pressure (up to 7 GPa), the maximum solubilities in both terminal phases expand only slightly, while the eutectic composition shifts markedly from 26.6 at% Zn at atmospheric pressure to 58 at% Zn at 6.0 GPa, demonstrating that Cd5Zn3's stoichiometry (37.5 at% Zn) falls within the pressure-dependent compositional range where phase identity is particularly sensitive to synthesis conditions [3].

Solid Solubility Limits
Class-level
α-Cd solubility: max 4.35 at% Zn; β-Zn solubility: max 1.46 at% Cd
Single-phase intermetallic needed for compositions beyond terminal solid-solution windows
Cd5Zn3 at 37.5 at% Zn is 8.6× α-Cd solubility limit
Solid solubility Phase equilibrium Intermetallic phase stability

Mechanical Fracture Behavior: Cadmium Versus Zinc and Zn–Al Alloys Under Warm-Working Conditions

Under warm-working conditions, cadmium exhibits fully ductile fracture at all extrusion ratios, whereas pure zinc and Zn–0.35% Al alloy transition from cleavage fracture at small rolling strains to ductile fracture only at higher deformation strains [1]. The Cd–Zn lamellar eutectic, when unidirectionally solidified, shows yield and ultimate tensile/compressive strengths that increase monotonically with growth rate, with deformation in tension occurring predominantly by twinning in the Cd matrix, while compression is slip-controlled [2]. Importantly, hypereutectic Cd–Zn alloys directionally solidified at extremely fast growth rates to produce a coupled-eutectic microstructure did not exhibit superior mechanical properties due to considerable misalignment of the reinforcing Zn phase, indicating that the mechanical performance of Cd–Zn alloys is highly sensitive to both composition and solidification processing parameters [2]. This processing-sensitivity is absent in pure Cd, which exhibits consistent ductile fracture regardless of extrusion ratio [1].

Mechanical Fracture
Class-level
Cd: fully ductile fracture; Zn: cleavage-to-ductile transition
Fracture-mode selection relevant for warm-working and structural alloy research
Cd-Zn eutectic strength scales with lamellar spacing; processing-sensitive
Ductile fracture Warm working Mechanical metallurgy

Procurement-Relevant Application Scenarios for Cadmium;ZINC (Cd5Zn3, CAS 647831-94-5) Based on Quantitative Differentiation Evidence


Phase-Diagram Calibration and Intermetallic Reference Standard Sourcing

Cd5Zn3 serves as a stoichiometric reference phase for calibrating the Cd-rich region of the Cd–Zn binary phase diagram. Its fixed 5:3 atomic ratio (62.5 at% Cd) and peritectic melting behavior provide a well-defined thermodynamic anchor point distinct from the eutectic (26.6 at% Zn, 266 °C) and from the terminal solid solutions (α-Cd with <4.35 at% Zn; β-Zn with <1.46 at% Cd) [1]. Researchers conducting differential thermal analysis (DTA), differential scanning calorimetry (DSC), or high-pressure phase equilibrium studies can procure Cd5Zn3 as a single-phase starting material, eliminating the phase-separation ambiguity inherent in two-phase eutectic mixtures [2].

Corrosion-Protection Coating Feedstock for Dual-Environment (Industrial + Marine) Service Conditions

Cd–Zn mechanically deposited coatings specified under ASTM B816-00(2021) uniquely outperform pure zinc coatings in industrial environments and pure cadmium coatings in marine environments at equivalent thicknesses [1]. Procurement of Cd5Zn3 or controlled-ratio Cd–Zn alloys as the coating feedstock ensures the correct Cd:Zn ratio needed to achieve this dual-environment advantage, as codified in the ASTM B816 standard's four thickness classes (Class 7, 12, 25, and 50) and multiple finish types (Type I, IIa–IId) with optional chromate post-treatment [2]. Typical end-use components include automotive fasteners, aerospace lock washers, and marine hardware exposed to mixed corrosive atmospheres.

Thermal-Breaker and Fusible-Alloy Component Manufacturing

The Cd–Zn system's eutectic melting point of 266 °C—substantially lower than pure Zn (419.5 °C) and pure Cd (320.8 °C)—enables its use in 280 °C-rated fireproof valve thermal breakers [1][2]. Cd-11Zn (wt%) alloys have been industrially validated for this application, meeting technical specifications for melting characteristics and microstructural stability [2]. Cd5Zn3, with its distinct peritectic melting point on the Cd-rich side of the phase diagram, offers an alternative thermal-response profile for applications requiring a higher melting intermetallic within the same binary system, such as stepped-temperature fusible links in multi-stage fire-safety devices.

Precursor Compound for Band-Gap-Engineered CdZnS Semiconductor Synthesis

Cd5Zn3 can serve as a stoichiometrically precise precursor for synthesizing Cd₁₋ₓZnₓS ternary semiconductor thin films and nanocrystals with targeted band gaps. By adjusting the Cd:Zn ratio in the precursor, the resulting CdZnS band gap can be tuned from 2.21 eV (pure CdS) to 3.4 eV (pure ZnS), with intermediate compositions Cd₀.₇₅Zn₀.₂₅S (2.29 eV), Cd₀.₅Zn₀.₅S (2.31 eV), and Cd₀.₂₅Zn₀.₇₅S (2.53 eV) all demonstrated [1]. This tunability directly impacts the short-circuit current and blue photon response in thin-film solar cells, where CdZnS/ZnS heterojunction partner layers have shown improved performance over conventional CdS layers in CIGS2 devices [2], as well as photocatalytic degradation efficiency where Au-decorated Cd₀.₂₅Zn₀.₇₅S achieves 97% methylene blue degradation—20% higher than the bare counterpart [1].

Application
Selection Property
Validation Focus
Phase-Diagram Calibration
Fixed stoichiometry
Peritectic melting point verification
Corrosion Coating Feedstock
Dual-environment ranking
ASTM B816 coating performance review
Thermal-Breaker Alloys
Eutectic melting depression
280 °C thermal-response validation
Band-Gap Engineering Precursor
Cd:Zn ratio control
CdZnS band-gap and photocatalytic review
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